3-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

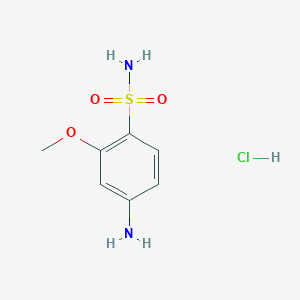

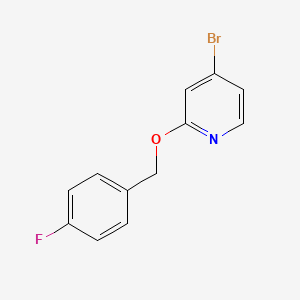

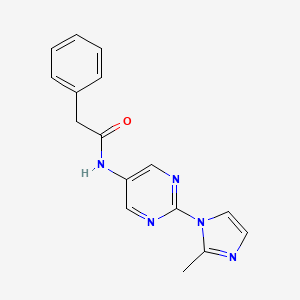

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). Benzamides and their derivatives have been found to exhibit a wide range of biological activities and are part of many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzamide group attached to a 1,3,4-oxadiazole ring and a methyl group. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides include a high boiling point and the ability to participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Anticancer Properties

3-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been explored for their potential anticancer properties. A study by Ravinaik et al. (2021) on a series of substituted benzamides, including compounds with a 1,3,4-oxadiazole structure, demonstrated moderate to excellent anticancer activity against various cancer cell lines. These findings suggest the compound's relevance in cancer research (Ravinaik et al., 2021).

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of various benzamide derivatives. For instance, Chau et al. (1982) synthesized derivatives from the reaction of methyl anthranilate with 1,3,4-oxadiazolin-5-ones, showcasing the compound's utility in creating heterocyclic structures (Chau et al., 1982).

Supramolecular Gelators

The compound and its derivatives have been investigated for their role in the formation of supramolecular gelators. Yadav and Ballabh (2020) synthesized a series of benzamide derivatives to study their gelation behavior, revealing insights into the role of methyl functionality in gelation (Yadav & Ballabh, 2020).

Photolytic Reactions

Studies have also examined the photolytic reactions of oxadiazoles, including the role of benzamide derivatives in these processes. Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, contributing to the understanding of their chemical behavior under light exposure (Tsuge et al., 1977).

Antimicrobial Properties

Some derivatives have shown promise in antimicrobial applications. Latthe and Badami (2007) synthesized N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides and found higher antimicrobial activity in some compounds compared to reference drugs (Latthe & Badami, 2007).

Electrophysiological Activity

The compound's derivatives have been studied for their electrophysiological activity. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, which exhibited potency in in vitro cardiac assays, indicating potential applications in electrophysiological studies (Morgan et al., 1990).

Mecanismo De Acción

Target of Action

The primary targets of 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

As an indole derivative , it may interact with its targets in a similar manner to other indole compounds, which often act by binding to receptors and modulating their activity . .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The compound’s molecular weight is 225.2857 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its structural similarity to indole derivatives , it may have similar effects, such as modulating receptor activity and influencing various biological processes.

Propiedades

IUPAC Name |

3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)15(21)18-17-20-19-16(22-17)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMPXBUULGMJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)

![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)

![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)

![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one](/img/structure/B2392450.png)